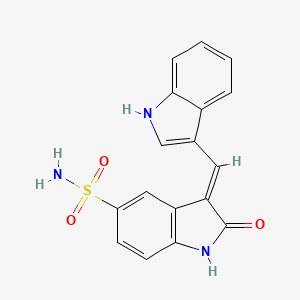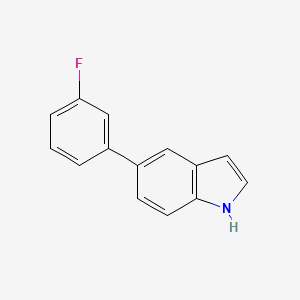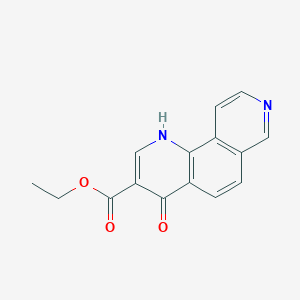
1-(3-bromo-2-methylsulfonylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-2-methylsulfonylphenyl)ethanone is an organic compound with the molecular formula C9H9BrO3S This compound is characterized by the presence of a bromine atom, a methylsulfonyl group, and an ethanone moiety attached to a phenyl ring
Preparation Methods
The synthesis of 1-(3-bromo-2-methylsulfonylphenyl)ethanone typically involves the bromination of 1-(2-methylsulfonylphenyl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature and ensuring the complete conversion of the starting material to the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Chemical Reactions Analysis
1-(3-Bromo-2-methylsulfonylphenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon or platinum oxide. Major products formed from these reactions include substituted phenyl ethanones, sulfone derivatives, and alcohols.
Scientific Research Applications
1-(3-Bromo-2-methylsulfonylphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-bromo-2-methylsulfonylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atom and the methylsulfonyl group play crucial roles in its reactivity and biological activity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
1-(3-Bromo-2-methylsulfonylphenyl)ethanone can be compared with other similar compounds such as:
1-(3-Bromophenyl)ethanone: Lacks the methylsulfonyl group, resulting in different chemical properties and reactivity.
1-(2-Methylsulfonylphenyl)ethanone: Lacks the bromine atom, leading to variations in its substitution reactions and biological activities.
1-(3-Bromo-4-methylsulfonylphenyl)ethanone:
The uniqueness of this compound lies in the combination of the bromine atom and the methylsulfonyl group, which imparts distinct chemical and biological properties to the compound.
Properties
Molecular Formula |
C9H9BrO3S |
|---|---|
Molecular Weight |
277.14 g/mol |
IUPAC Name |
1-(3-bromo-2-methylsulfonylphenyl)ethanone |
InChI |
InChI=1S/C9H9BrO3S/c1-6(11)7-4-3-5-8(10)9(7)14(2,12)13/h3-5H,1-2H3 |
InChI Key |
DBKHGHKGOJDJJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)Br)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



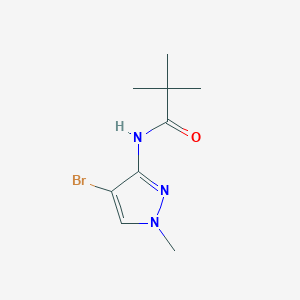

![Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12849488.png)
![2-Methyl-2,3-dihydro-6h-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylic acid hydrate](/img/structure/B12849501.png)

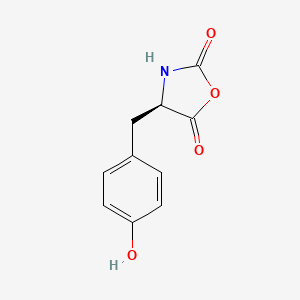
![N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-chloroethanehydrazonamide](/img/structure/B12849510.png)

